![molecular formula C24H18FN3O2 B2563425 1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-29-2](/img/structure/B2563425.png)
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is further substituted with fluorophenyl and methoxyphenyl groups, and a pyrazole ring is also attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with additional rings and substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating and -withdrawing groups present. For instance, the fluorophenyl groups might make the compound more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Photophysical and Electrochemical Properties
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives exhibit significant photophysical properties, making them efficient fluorophores. Such compounds are utilized in biochemistry and medicine for studying various biological systems, particularly as DNA fluorophores due to their fused aromatic systems containing heteroatoms. Their photophysical (absorption and emission spectra, quantum efficiency, fluorescence life times) and electrochemical properties (oxidation potentials) have been extensively analyzed, revealing that fluorine substitution modifies fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. This tunability makes them potential candidates for advanced fluorescent dyes and sensors in biomedical research (Szlachcic & Uchacz, 2018).
Supramolecular Chemistry
The substitution effects on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, a related structural class, have been explored. These studies show how molecular interactions, such as C-H...N and C-H...π(arene) hydrogen bonds, influence the assembly of molecules into complex structures. Such insights are crucial for the design of molecular materials with specific properties, including the development of novel nanomaterials and the understanding of molecular recognition processes (Portilla et al., 2005).
Molecular Sensors and Fluorescent Materials
Pyrazolo[3,4-b]quinoline derivatives have been identified as highly efficient organic fluorescent materials suitable for applications in light-emitting devices. Their stable fluorescence in various environments, combined with the ability to undergo reversible quenching processes, makes them attractive for developing advanced fluorescent sensors and emitters. This reversible quenching, influenced by the presence of protic acids, allows for dynamic control over the fluorescence emission, offering potential applications in sensing technologies and optical devices (Mu et al., 2010).
Organic Synthesis and Chemical Biology
The versatile chemistry of pyrazolo[4,3-c]quinoline derivatives extends to their role in organic synthesis and chemical biology. They serve as key intermediates in the construction of complex molecules with potential biological activities. For instance, their ability to inhibit specific protein kinases suggests potential applications in developing new therapeutic agents. The regioselective acylation and functionalization of these compounds demonstrate their utility in synthetic chemistry, providing access to a variety of biologically active molecules with potential applications in drug discovery and development (Lapa et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-18-9-3-15(4-10-18)23-21-14-26-22-12-11-19(30-2)13-20(22)24(21)28(27-23)17-7-5-16(25)6-8-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMZGOPEMKDFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
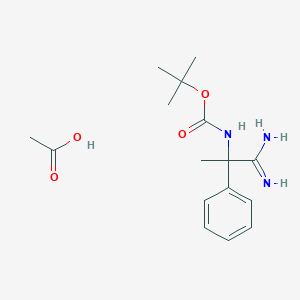

![dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B2563346.png)

![5-Ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2563349.png)
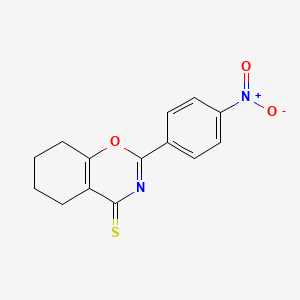

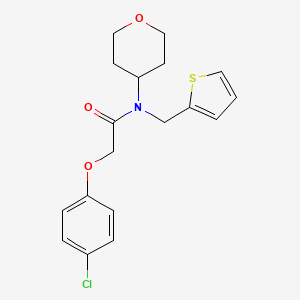
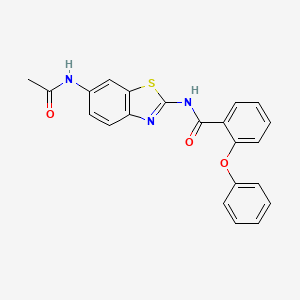
![11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2563362.png)
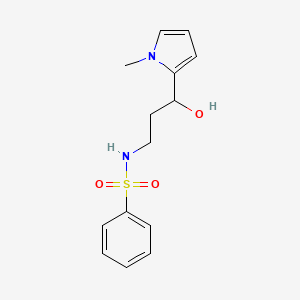
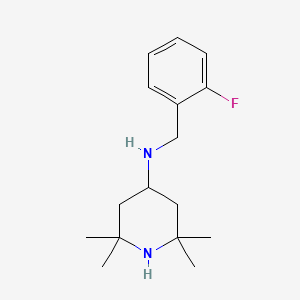
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2563365.png)
